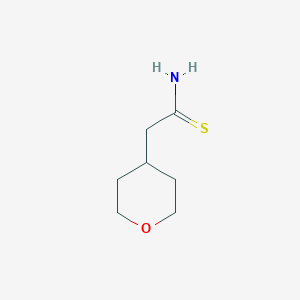

2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide

Description

2-(Tetrahydro-2H-pyran-4-yl)ethanethioamide (CAS: 1250506-39-8) is a sulfur-containing heterocyclic compound featuring a tetrahydro-2H-pyran (THP) ring linked to an ethanethioamide moiety (-CH2-CS-NH2). The THP ring contributes to its lipophilic character, while the thioamide group introduces polarizable sulfur and hydrogen-bonding capabilities. Limited toxicological data are available, but commercial suppliers indicate its relevance in pharmaceutical research .

Properties

Molecular Formula |

C7H13NOS |

|---|---|

Molecular Weight |

159.25 g/mol |

IUPAC Name |

2-(oxan-4-yl)ethanethioamide |

InChI |

InChI=1S/C7H13NOS/c8-7(10)5-6-1-3-9-4-2-6/h6H,1-5H2,(H2,8,10) |

InChI Key |

BSEZMIUEVGPNNW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide typically involves the reaction of tetrahydropyran derivatives with ethanethioamide. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by various metal catalysts such as platinum, cerium, and lanthanide triflates . The reaction conditions often involve room temperature ionic liquids (RTILs) to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted ethanethioamide derivatives.

Scientific Research Applications

2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and commercial availability of 2-(Tetrahydro-2H-pyran-4-yl)ethanethioamide with similar THP derivatives:

*Molecular formulas inferred from structural data where explicit values are unavailable.

†Calculated based on THP (C₅H₉O) + ethanethioamide (C₂H₂NS).

Key Observations:

- Thioamide vs. Amine: The thioamide group in the target compound enhances hydrogen-bonding capacity compared to the ethylamine derivative (C₁₅H₂₃NO), which lacks sulfur . This may improve binding affinity in biological targets.

- Reactivity: The methanesulfonate derivative (C₈H₁₄O₄S) serves as an alkylating agent, whereas the thioamide may participate in nucleophilic or metal-coordination reactions .

Physicochemical Properties

- Solubility: Thioamides generally exhibit lower aqueous solubility than amines due to sulfur’s polarizability but higher than purely hydrophobic groups (e.g., phenyl).

- Stability: Sulfur-containing compounds like the thioamide may be prone to oxidation, unlike the more stable methanesulfonate or aldehyde derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.